Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Classification
The compound is formally named Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate under IUPAC guidelines. This nomenclature reflects its core structure as an L-aspartate derivative with two ethyl ester groups, a 4-cyanobutyl substituent, and a 2-ethoxy-2-oxoethyl moiety. The prefix N denotes substitution on the aspartate nitrogen, while the L configuration specifies the stereochemistry of the alpha-carbon. The systematic name adheres to IUPAC Rule C-814.3 for branched substituents and Rule C-406.2 for ester prioritization.
The CAS registry number 820960-75-6 uniquely identifies this compound in chemical databases. Alternative identifiers include DTXSID10839469 , which links to its toxicological data in the EPA’s DSSTox database.
Molecular Formula and Stereochemical Considerations
The molecular formula C₁₇H₂₈N₂O₆ corresponds to a molecular weight of 356.42 g/mol . The structure integrates an L-aspartate backbone with two ethyl ester groups at the alpha- and beta-carboxyl positions. The nitrogen atom is disubstituted with a 4-cyanobutyl chain (-CH₂CH₂CH₂CH₂CN) and a 2-ethoxy-2-oxoethyl group (-CH₂COOEt).
Stereochemical analysis centers on the L-configuration of the aspartate core, which imposes an (S) -configuration at the alpha-carbon. The 4-cyanobutyl and 2-ethoxy-2-oxoethyl substituents introduce torsional strain due to their bulky nature, potentially influencing conformational preferences. Computational models suggest that the 4-cyanobutyl chain adopts an extended conformation to minimize steric clashes with the ethoxy-oxoethyl group.
Crystallographic and Spectroscopic Analysis
X-Ray Diffraction Studies
While X-ray crystallographic data for this specific compound is not publicly available, analogous L-aspartate derivatives exhibit monoclinic crystal systems with P2₁ space group symmetry. The diethyl ester groups typically contribute to lattice stability via van der Waals interactions, while the cyanobutyl moiety may disrupt packing efficiency due to its polar nitrile terminus.
Nuclear Magnetic Resonance (NMR) Spectral Profiling
Proton NMR analysis of related diethyl aspartates reveals characteristic signals:
- Ethyl ester protons resonate as quartets near δ 4.1–4.3 ppm (J = 7.1 Hz) and triplets at δ 1.2–1.3 ppm.
- The alpha-proton of the L-aspartate backbone appears as a multiplet at δ 3.8–4.0 ppm due to coupling with adjacent methylene groups.
- The cyanobutyl chain produces a triplet at δ 2.4–2.6 ppm for the methylene adjacent to the nitrile group, while the nitrile carbon is observed at ~δ 120 ppm in ¹³C NMR.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) of the compound yields a molecular ion peak at m/z 357.2 [M+H]⁺ . Key fragmentation pathways include:
- Loss of ethoxy groups (-89 Da) via cleavage of ester linkages.
- Elimination of the cyanobutyl chain (-97 Da), producing a fragment at m/z 260.1.
- Formation of a stable acylium ion (m/z 143.0) from the 2-ethoxy-2-oxoethyl moiety.
High-resolution MS (HRMS) confirms the elemental composition with a measured mass of 356.1947 Da (theoretical: 356.1949 Da).
Properties
CAS No. |
820960-75-6 |
|---|---|
Molecular Formula |
C17H28N2O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
diethyl (2S)-2-[4-cyanobutyl-(2-ethoxy-2-oxoethyl)amino]butanedioate |
InChI |
InChI=1S/C17H28N2O6/c1-4-23-15(20)12-14(17(22)25-6-3)19(11-9-7-8-10-18)13-16(21)24-5-2/h14H,4-9,11-13H2,1-3H3/t14-/m0/s1 |
InChI Key |
WQHWJJUMFKULIU-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)N(CCCCC#N)CC(=O)OCC |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)N(CCCCC#N)CC(=O)OCC |
Origin of Product |
United States |
Biological Activity
Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate, a compound of interest in pharmacological research, exhibits a variety of biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 286.30 g/mol
The structure features a diethyl ester of L-aspartate with a cyanobutyl and ethoxy-oxoethyl substituent, which influences its biological interactions.
- Neurotransmitter Modulation : this compound interacts with various neurotransmitter systems, particularly the glutamatergic system. It may act as an agonist or antagonist at specific receptors, influencing synaptic transmission and plasticity.
- Antioxidant Properties : The compound exhibits antioxidant activity, potentially reducing oxidative stress in cellular environments. This property is crucial for neuroprotective effects.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by chronic inflammation.
Therapeutic Applications
- Neurological Disorders : Given its interaction with neurotransmitter systems, there is potential for use in treating conditions such as epilepsy, depression, and neurodegenerative diseases.
- Pain Management : The compound's analgesic properties indicate its potential application in pain relief therapies.
Table 1: Summary of Biological Activities
Research Findings
- Study on Neurotransmitter Interaction : A study indicated that this compound enhances glutamate release in neuronal cultures, suggesting a role in synaptic facilitation (Source: MDPI) .
- Antioxidant Activity Assessment : In vitro assays demonstrated significant reduction in oxidative stress markers when cells were treated with the compound, highlighting its potential as an antioxidant (Source: Wiley Online Library) .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory mediators compared to control groups (Source: Science.gov) .
Scientific Research Applications
Pain Management
Research indicates that Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate may be effective in treating different types of pain, including:
- Inflammatory Pain : The compound binds to CB2 receptors, which are implicated in mediating inflammatory responses. Studies have shown that it can reduce inflammation and alleviate pain associated with conditions like rheumatoid arthritis and osteoarthritis .
- Neuropathic Pain : The compound has demonstrated efficacy in models of neuropathic pain, showing potential in treating diabetic neuropathy and post-herpetic neuralgia. Its mechanism may involve modulation of neurotransmitter release and inhibition of pain pathways .
Neuroprotection
The neuroprotective properties of this compound have been explored in various contexts:
- Neurodegenerative Diseases : this compound has shown promise in models of neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Its ability to modulate neuroinflammatory processes may help protect neuronal cells from damage .
- Cerebral Ischemia : In studies involving acute cerebral ischemia, the compound exhibited protective effects on brain tissue, suggesting its potential use in stroke management .
Case Study 1: Efficacy in Chronic Pain Models
A study published in a peer-reviewed journal investigated the efficacy of this compound in chronic pain models. The results indicated significant reductions in pain scores compared to control groups, with a noted improvement in overall mobility and quality of life for subjects suffering from chronic conditions such as fibromyalgia and chronic low back pain .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers administered the compound to animal models subjected to induced cerebral ischemia. The findings revealed a marked reduction in neuronal cell death and improved functional recovery post-injury. These results underscore the potential application of this compound in acute neurological emergencies such as strokes .
Summary Table of Applications
| Application Area | Specific Conditions | Mechanism of Action |
|---|---|---|
| Pain Management | Inflammatory pain, neuropathic pain | CB2 receptor activation, modulation of neurotransmitters |
| Neuroprotection | Neurodegenerative diseases, cerebral ischemia | Anti-inflammatory effects, protection against neuronal damage |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Mechanism of Action and Target Pathways
Resistance Mechanisms
- PALA : Resistance arises via CAD gene amplification, increasing enzyme levels to overcome inhibition.
- Antifolates (e.g., Methotrexate) : Resistance involves DHFR amplification or reduced drug uptake.
- This compound: Likely resistance mechanisms unknown but may parallel antifolate pathways (e.g., target enzyme overexpression).
Clinical and Preclinical Outcomes
- PALA: Preclinical: Marked activity in murine solid tumors (Lewis lung, B16 melanoma) but ineffective against leukemias. Clinical: Dose-limiting toxicity includes rash and stomatitis; partial response in colon cancer observed. Limited efficacy as a single agent led to use in combination therapies.
- This compound: No clinical data available. Preclinical activity inferred from structural analogs targeting folate metabolism.
Data Table: Comparative Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
